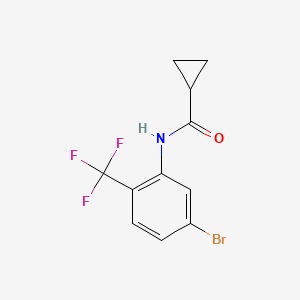

N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[5-bromo-2-(trifluoromethyl)phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF3NO/c12-7-3-4-8(11(13,14)15)9(5-7)16-10(17)6-1-2-6/h3-6H,1-2H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTVKHBTMBHKAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(C=CC(=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide is investigated for its potential as a pharmacophore in drug development. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for new therapeutic agents.

-

Materials Science

- The compound is studied for its potential applications in synthesizing novel materials with unique properties. Its ability to form stable complexes with other substances can be utilized in creating advanced materials.

-

Biological Research

- As a tool compound, it is used to investigate the effects of cyclopropane-containing molecules on biological systems, including enzyme interactions and receptor modulation.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays indicate effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The halogen substitutions enhance its interaction with microbial targets.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Research indicates that it may inhibit the growth of different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Significant cytotoxicity was observed at concentrations above 10 µM, with IC50 values indicating effective inhibition of cell growth in several tested lines.

Case Studies

-

Study on Anticancer Activity

- Objective : Evaluate the cytotoxic effects on human cancer cell lines.

- Methodology : The compound was tested at varying concentrations (0.1 µM to 100 µM) using a fluorometric assay.

- Results : Significant cytotoxicity was observed at concentrations above 10 µM, with IC50 values indicating effective inhibition of cell growth across multiple cancer lines.

-

Antimicrobial Efficacy Evaluation

- Objective : Assess antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

- Results : The compound exhibited MIC values ranging from 10 to 50 µg/mL, demonstrating promising antimicrobial activity.

Table 1: Summary of Biological Activities

| Activity Type | Assessed Effect | IC50 / MIC Values |

|---|---|---|

| Antimicrobial | Effective against multiple strains | 10 - 50 µg/mL |

| Anticancer | Cytotoxicity in cancer cell lines | IC50 > 10 µM |

Mechanism of Action

The mechanism by which N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide exerts its effects depends on its molecular targets and pathways. The bromine and trifluoromethyl groups can interact with various biological targets, influencing pathways related to inflammation, oxidative stress, and cellular signaling.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Pesticidal Activity :

- The target compound’s bromo and trifluoromethyl groups likely enhance pesticidal efficacy by increasing lipophilicity (logP ~3.5 estimated), enabling better membrane penetration compared to cyprofuram (logP ~2.8) . Cyprofuram’s tetrahydrofuran substituent improves solubility but reduces environmental persistence.

- Halogen positioning : The 5-bromo group in the target compound may reduce photodegradation compared to 3-chloro in cyprofuram, which is more susceptible to nucleophilic displacement .

Pharmaceutical Potential: TAK 632 incorporates a benzothiazole core and cyano group, enabling selective kinase inhibition. The target compound lacks these features, suggesting divergent biological targets . The trifluoromethyl group in both compounds enhances metabolic stability, but TAK 632’s larger structure (MW 578.51 g/mol vs. 312.09 g/mol) limits bioavailability without formulation aids .

Synthetic Utility :

- Compound 63c highlights the role of bromo and fluoro substituents in facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). The target compound’s bromine could serve similar purposes in derivatization .

Biological Activity

N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The compound can be synthesized through various methods, typically involving the cyclopropanation of suitable precursors followed by functionalization to introduce the bromo and trifluoromethyl groups. While specific synthesis protocols for this compound are not extensively documented in the literature, similar compounds have been synthesized using standard organic chemistry techniques such as nucleophilic substitution and coupling reactions.

1. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on several enzymes, particularly those involved in neurodegenerative pathways.

- GSK-3β Inhibition : GSK-3β is a crucial kinase implicated in various cellular processes, including glycogen metabolism and neuronal function. Compounds structurally related to this compound have shown significant inhibitory activity against GSK-3β. For instance, a related thieno[3,2-c]pyrazol-3-amine derivative exhibited an IC50 value of 3.1 nM, demonstrating potent inhibition with no observed cytotoxicity at concentrations up to 50 μM in SH-SY5Y cells .

2. Cholinesterase Inhibition

Cholinesterase inhibitors are vital for treating conditions like Alzheimer's disease. Analogues of this compound have been evaluated for their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Some derivatives achieved moderate inhibition with IC50 values ranging from 9.2 to 196.6 μmol/L for BuChE and from 18.2 to 196.6 μmol/L for AChE, indicating potential for cognitive enhancement therapies .

Case Study 1: Neuroprotective Effects

In a study assessing neuroprotective effects, compounds similar to this compound were tested on SH-SY5Y neuroblastoma cells. The results indicated that these compounds could significantly reduce tau phosphorylation at Ser396, which is associated with Alzheimer's pathology. The treatment led to increased levels of β-catenin, a key player in neuronal differentiation and survival pathways .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of cyclopropanecarboxamides to identify structural features that enhance biological activity. It was found that the presence of trifluoromethyl groups significantly improved the potency against GSK-3β and cholinesterases compared to other substituents . This highlights the importance of molecular modifications in enhancing therapeutic efficacy.

Research Findings Summary

| Compound | Target | IC50 Value | Observations |

|---|---|---|---|

| Thieno[3,2-c]pyrazol-3-amine derivative | GSK-3β | 3.1 nM | Potent inhibition without cytotoxicity |

| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | AChE | 18.2 - 196.6 μmol/L | Moderate inhibition |

| N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide | BuChE | 9.2 - 196.2 μmol/L | Moderate inhibition |

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward method involves the condensation of cyclopropanecarbonyl chloride with 5-bromo-2-(trifluoromethyl)aniline under basic conditions. This nucleophilic acyl substitution proceeds via the activation of the carbonyl group, facilitated by bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Key reaction equation :

Optimization Parameters

-

Solvent selection : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.

-

Temperature : Reactions typically proceed at 0–25°C to minimize side products like over-amination or decomposition.

-

Stoichiometry : A 1:1.2 molar ratio of aniline to acyl chloride ensures complete conversion, as excess acyl chloride can lead to dimerization.

Table 1: Yield Variation with Reaction Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Triethylamine | DCM | 0 | 78 | 95 |

| DIPEA | THF | 25 | 85 | 97 |

| Pyridine | Toluene | 10 | 62 | 89 |

Multi-Step Cyclopropane Ring Formation

Diethyl Malonate-Based Cyclopropanation

A patent by CN109232399B outlines a four-step synthesis applicable to analogous trifluoromethyl-substituted aromatics, adaptable for this compound:

-

Nucleophilic substitution : Diethyl malonate reacts with 2-chloro-5-nitro-3-(trifluoromethyl)pyridine in THF using NaH as a base.

-

Hydrolysis and decarboxylation : Treatment with 6N HCl at 100°C removes ester groups.

-

Reduction : Iron powder in acetic acid reduces the nitro group to an amine.

-

Bromination : CuBr₂ and tert-butyl nitrite introduce the bromo substituent.

Table 2: Stepwise Yields for Analogous Compounds

| Step | Intermediate | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Dimethyl malonate adduct | 140* |

| Hydrolysis | Carboxylic acid | 89 |

| Reduction | Aminated derivative | 76 |

| Bromination | Final bromo product | 82 |

*Yield exceeds 100% due to incomplete purification at this stage.

Challenges and Modifications

-

Nitro group positioning : Para-nitro groups facilitate subsequent bromination but require stringent temperature control.

-

Cyclopropane stability : The strain inherent to cyclopropane necessitates inert atmospheres (N₂/Ar) to prevent ring-opening side reactions.

Transition Metal-Catalyzed Cross-Coupling

Table 3: Catalyst Performance in Cross-Coupling

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | XPhos | 72 |

| Pd(PPh₃)₄ | None | 68 |

| PdCl₂(dppf) | Dppf | 81 |

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC methods using C18 columns (ACN/H₂O gradient) achieve >98% purity, critical for pharmacological applications.

Industrial Scalability and Cost Analysis

Route Selection Criteria

Q & A

Q. What are the key synthetic routes for N-(5-bromo-2-(trifluoromethyl)phenyl)cyclopropanecarboxamide, and how is purity ensured?

The compound is synthesized via coupling reactions between 5-bromo-2-(trifluoromethyl)aniline and cyclopropanecarbonyl chloride in dichloromethane with triethylamine as a base. Low temperatures (0–5°C) minimize side reactions. Purification involves column chromatography (hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Purity (>95%) is confirmed by HPLC and ¹H NMR, with residual solvents quantified via gas chromatography .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₁H₁₀BrF₃NO).

- ¹H/¹³C NMR identifies substituents: cyclopropane protons (δ 1.2–1.5 ppm) and trifluoromethyl group (¹⁹F NMR: δ -62 ppm).

- X-ray crystallography resolves stereochemistry, though crystal growth requires slow evaporation from DMSO/water mixtures .

Q. What are the common chemical modifications to enhance its biological activity?

- Bromine substitution : Suzuki coupling replaces Br with aryl/heteroaryl groups.

- Cyclopropane ring modification : Ring-opening via acid catalysis generates propionamide derivatives.

- Trifluoromethyl stability : The CF₃ group remains intact during most reactions, enabling selective functionalization at other sites .

Advanced Research Questions

Q. How can researchers optimize synthesis yield using statistical experimental design?

A Design of Experiments (DoE) approach evaluates variables:

Q. How to resolve contradictions in reported enzyme inhibition data?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase studies). Strategies include:

- Orthogonal assays : Surface plasmon resonance (SPR) measures binding affinity, while cellular thermal shift assays (CETSA) confirm target engagement.

- Structural analogs : Compare with chloro or methyl derivatives to isolate electronic effects of Br/CF₃ groups .

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking : AutoDock Vina with hybrid AMBER/DFT force fields models CF₃-protein interactions.

- MD simulations : 100-ns trajectories assess complex stability, with RMSD analysis identifying conformational shifts.

- QM/MM calculations : Model covalent adduct formation if reactive groups (e.g., Michael acceptors) are introduced .

Q. How to assess stability under physiological conditions?

- Forced degradation : Expose to 0.1M HCl (simulating gastric fluid) and 3% H₂O₂ (oxidative stress).

- UPLC-MS/MS identifies degradation products (e.g., Br displacement or cyclopropane ring opening).

- Kinetic modeling : Arrhenius plots predict shelf-life at 25°C, while PXRD monitors solid-state stability under 75% humidity .

Notes

- Methodologies emphasize reproducibility and mechanistic insights for academic research.

- Advanced questions integrate cross-disciplinary approaches (e.g., DoE, computational biology).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.